molecular formula C27H40O4 B11827807 (4R)-Methyl 4-((3R,8S,10S,13S,14S)-3-acetoxy-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate

(4R)-Methyl 4-((3R,8S,10S,13S,14S)-3-acetoxy-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate

Cat. No.: B11827807
M. Wt: 428.6 g/mol
InChI Key: GISKXNLBBXFRDO-ZXGDNQTQSA-N
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Description

(4R)-Methyl 4-((3R,8S,10S,13S,14S)-3-acetoxy-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate is a complex organic compound with a unique structure. This compound is characterized by its cyclopenta[a]phenanthrene core, which is a fused ring system commonly found in steroids and other biologically active molecules. The presence of multiple chiral centers and functional groups makes this compound an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-Methyl 4-((3R,8S,10S,13S,14S)-3-acetoxy-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization. Common synthetic routes may include:

    Cyclization Reactions: Formation of the cyclopenta[a]phenanthrene core through cyclization of appropriate precursors.

    Functional Group Transformations: Introduction of acetoxy and methyl groups through esterification and alkylation reactions.

    Chiral Resolution: Separation of enantiomers to obtain the desired (4R) and (3R,8S,10S,13S,14S) configuration.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of catalysts, optimized reaction conditions, and purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(4R)-Methyl 4-((3R,8S,10S,13S,14S)-3-acetoxy-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.

    Reduction: Reduction of ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions at the ester or acetoxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation of the acetoxy group may yield a carboxylic acid, while reduction of a ketone may yield an alcohol.

Scientific Research Applications

(4R)-Methyl 4-((3R,8S,10S,13S,14S)-3-acetoxy-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying stereochemistry and reaction mechanisms.

    Biology: Investigated for its potential biological activity, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the synthesis of other complex molecules and as a precursor for pharmaceuticals.

Mechanism of Action

The mechanism of action of (4R)-Methyl 4-((3R,8S,10S,13S,14S)-3-acetoxy-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate involves its interaction with specific molecular targets and pathways. This compound may exert its effects through:

    Binding to Receptors: Interaction with specific receptors on cell surfaces, leading to downstream signaling events.

    Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways.

    Gene Expression Modulation: Regulation of gene expression through interaction with transcription factors.

Comparison with Similar Compounds

Similar Compounds

    Cholesterol: Shares the cyclopenta[a]phenanthrene core but differs in functional groups and biological activity.

    Testosterone: Another steroid with a similar core structure but distinct functional groups and physiological effects.

    Estradiol: A steroid hormone with a similar core but different functional groups and biological roles.

Uniqueness

(4R)-Methyl 4-((3R,8S,10S,13S,14S)-3-acetoxy-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate is unique due to its specific configuration and functional groups, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C27H40O4

Molecular Weight

428.6 g/mol

IUPAC Name

methyl (4R)-4-[(3R,8S,10S,13S,14S)-3-acetyloxy-10,13-dimethyl-2,3,4,5,6,7,8,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C27H40O4/c1-17(6-11-25(29)30-5)22-9-10-23-21-8-7-19-16-20(31-18(2)28)12-14-26(19,3)24(21)13-15-27(22,23)4/h9,13,17,19-21,23H,6-8,10-12,14-16H2,1-5H3/t17-,19?,20-,21+,23+,26+,27-/m1/s1

InChI Key

GISKXNLBBXFRDO-ZXGDNQTQSA-N

Isomeric SMILES

C[C@H](CCC(=O)OC)C1=CC[C@@H]2[C@@]1(CC=C3[C@H]2CCC4[C@@]3(CC[C@H](C4)OC(=O)C)C)C

Canonical SMILES

CC(CCC(=O)OC)C1=CCC2C1(CC=C3C2CCC4C3(CCC(C4)OC(=O)C)C)C

Origin of Product

United States

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